molecular formula C13H14N6OS B2707625 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea CAS No. 2034377-94-9

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea

Cat. No.: B2707625
CAS No.: 2034377-94-9
M. Wt: 302.36
InChI Key: XZJIXBFBZZQUAO-UHFFFAOYSA-N
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Description

“1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea” is a compound that contains a [1,2,4]Triazolo[1,5-a]pyrimidine scaffold . This scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been enabled by a transition-metal-free oxidative N–N bond formation strategy . This strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been investigated in several studies . The key oxidative N–N bond formation was investigated using an intramolecular competition reaction .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied . A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines have been discussed in several studies . The heterocycle, despite its relatively simple structure, has proved to be remarkably versatile .

Scientific Research Applications

Antimicrobial Activities

The synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones demonstrated their potential for antimicrobial activities. The compounds were synthesized using 1,3-Di(thiophen-2-yl)prop-2-en-1-one as a precursor, leading to the formation of [1,2,4]triazolo[4,3-a]pyrimidines with mild antimicrobial activities. This suggests the potential for using such compounds in the development of new antimicrobial agents (Gomha et al., 2018).

Synthesis Methodologies

Research on the synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidinium betaines highlights the creation of novel compounds through various chemical reactions. These methodologies offer insights into the versatility of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in synthesizing a wide range of chemical structures, potentially leading to the discovery of compounds with significant biological or chemical properties (Marley et al., 1989).

Potential for Novel Derivatives

The exploration of thiourea and urea derivatives of [1,2,4]triazolo[1,5-a]pyrimidine compounds has shown their applicability in producing entities with varied biological activities. For instance, urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiparkinsonian activity, demonstrating significant neuroprotective properties. This underscores the potential of [1,2,4]Triazolo[1,5-a]pyrimidin-6-yl derivatives in the development of treatments for neurological disorders (Azam et al., 2009).

Future Directions

The future directions for the research and development of [1,2,4]triazolo[1,5-a]pyrimidines are promising . They have been identified as potential materials for highly efficient blue fluorescent organic light-emitting diodes .

Properties

IUPAC Name

1-thiophen-2-yl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS/c20-13(18-11-4-2-6-21-11)14-5-1-3-10-7-15-12-16-9-17-19(12)8-10/h2,4,6-9H,1,3,5H2,(H2,14,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJIXBFBZZQUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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